

Ethyl 2-ethyl-2-methyl-3-oxobutanoate molecular weight and formula C₉H₁₆O₃

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Compound of Interest

Compound Name: *Ethyl 2-ethyl-2-methyl-3-oxobutanoate*

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An In-depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a member of the β -keto ester family, is a versatile chemical intermediate with the molecular formula C₉H₁₆O₃. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications, particularly as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. While direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, its role as a precursor highlights its importance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a substituted β -keto ester. The presence of both a ketone and an ester functional group separated by a quaternary carbon center imparts unique reactivity to the molecule.^[1]

Molecular and Spectroscopic Data

A summary of the key identifiers and spectroscopic information for **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₃	[1][2]
Molecular Weight	172.22 g/mol	[1][2]
CAS Number	33697-53-9	[1]
IUPAC Name	Ethyl 2-ethyl-2-methyl-3-oxobutanoate	[1]
Synonyms	2-ethyl-2-methylacetoacetic acid ethyl ester, ethyl 2-ethyl-2-methylacetoacetate	[1]
IR Spectroscopy (cm ⁻¹)	Strong C=O stretches (~1725 for ester; ~1695 for ketone)	[1]
¹ H NMR Spectroscopy (δ, ppm)	~1.2–1.4 (ethyl/methyl groups), ~2.1–2.5 (keto CH ₃), ~3.5–4.3 (ester CH ₂)	[1]

Physicochemical Properties of Related Compounds

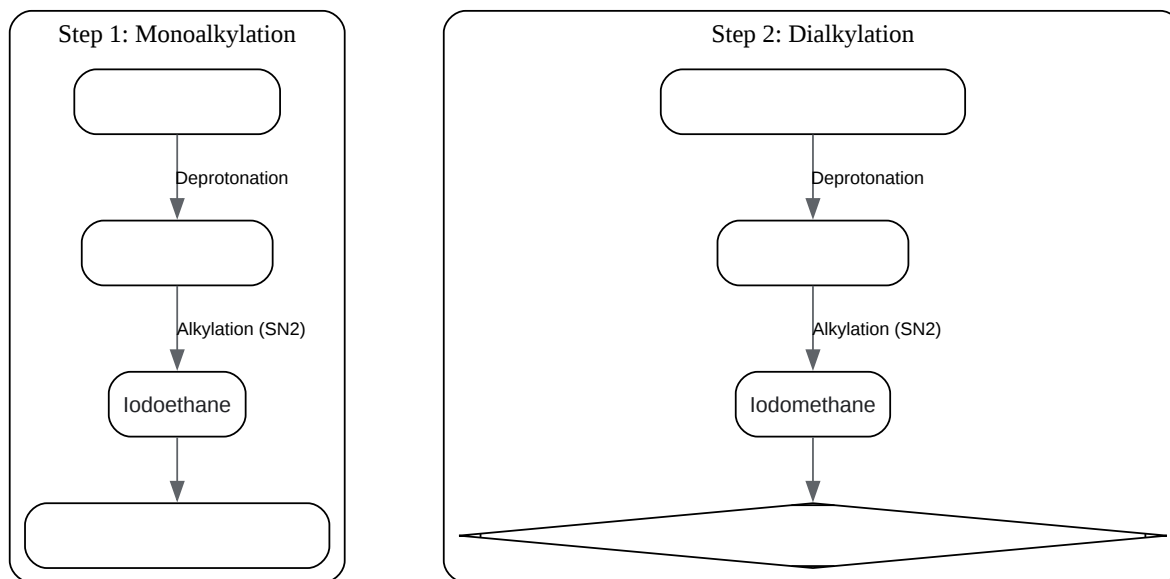
To provide context, the physicochemical properties of structurally related β-keto esters are listed below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
Ethyl acetoacetate	C6H10O3	130.14	180.8	1.030
Ethyl 2-methyl-3-oxobutanoate	C7H12O3	144.17	187	1.019[3]
Ethyl 2-ethyl-3-oxobutanoate	C8H14O3	158.20	198	0.9834[4]
Ethyl 2-ethyl-2-methyl-3-oxobutanoate	C9H16O3	172.22	-	-

Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

The primary synthetic route to **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is the sequential alkylation of ethyl acetoacetate. This method takes advantage of the acidity of the α -hydrogens of the β -keto ester.

Synthesis Workflow



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Caption: Sequential alkylation of ethyl acetoacetate to synthesize **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**.

Experimental Protocol: Sequential Alkylation of Ethyl Acetoacetate

This protocol is adapted from established procedures for the alkylation of β -keto esters.[4][5]

Materials:

- Ethyl acetoacetate
- Absolute ethanol
- Sodium metal

- Iodoethane
- Iodomethane
- Diethyl ether
- Anhydrous potassium carbonate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

- In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric amount of clean sodium wire in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, slowly add one equivalent of ethyl acetoacetate with cooling.
- After the addition is complete, add a slight excess of iodoethane dropwise.
- Heat the reaction mixture to reflux on a water bath until the solution is neutral to litmus paper.
- Remove the ethanol by distillation on a water bath.
- To the residual oil, add water and extract the product with diethyl ether.
- Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the ether by distillation.
- The crude ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.^[4]

Step 2: Synthesis of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**

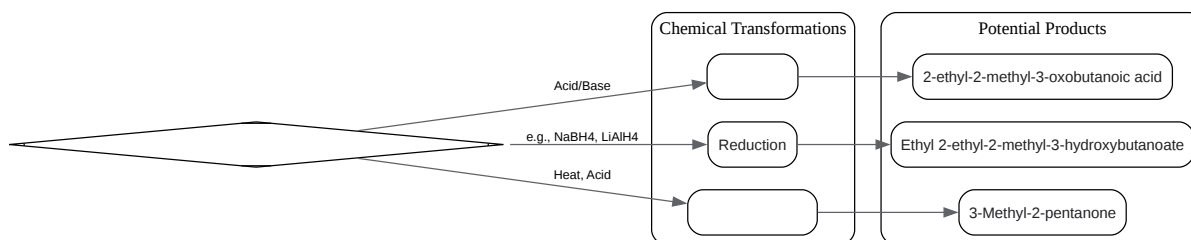
- Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.
- To this solution, add the ethyl 2-ethyl-3-oxobutanoate obtained from Step 1.
- Slowly add a slight excess of iodomethane to the reaction mixture.

- Reflux the mixture until the reaction is complete (monitoring by TLC is recommended).
- Follow the workup and purification procedure as described in Step 1 (extraction with diethyl ether, drying, and vacuum distillation) to isolate the final product, **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**.

Role in Organic Synthesis and Drug Development

β -Keto esters are valuable precursors in the synthesis of a wide array of organic molecules due to their versatile reactivity.^[1] They can undergo various transformations, including hydrolysis, decarboxylation, and reduction.

General Reactivity of β -Keto Esters



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Caption: Key chemical transformations of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**.

Potential Applications in Medicinal Chemistry

While specific examples of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** as a direct precursor in drug synthesis are not readily available in the reviewed literature, the β -keto ester moiety is a common structural motif in pharmaceutically active compounds and their intermediates. For instance, related β -keto esters are used in the synthesis of coumarin derivatives and other

heterocyclic compounds.[1] The enzymatic reduction of similar β -keto esters is also a known route to chiral alcohols, which are valuable building blocks in asymmetric synthesis.[1]

Conclusion

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a valuable, non-commercially standard chemical intermediate whose synthesis is readily achievable through the well-established chemistry of ethyl acetoacetate alkylation. Its rich functionality provides a platform for the synthesis of a variety of more complex organic molecules. For researchers in drug development, understanding the synthesis and reactivity of such building blocks is crucial for the design and efficient production of novel therapeutic agents. Further investigation into the biological activities of this and related substituted β -keto esters could reveal direct applications in medicinal chemistry.

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